2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride
Brand Name: Vulcanchem
CAS No.: 4089-57-0
VCID: VC3774149
InChI: InChI=1S/C5F10O4S/c6-1(16)2(7,3(8,9)10)19-4(11,12)5(13,14)20(15,17)18
SMILES: C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F
Molecular Formula: C5F10O4S
Molecular Weight: 346.1 g/mol

2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride

CAS No.: 4089-57-0

Cat. No.: VC3774149

Molecular Formula: C5F10O4S

Molecular Weight: 346.1 g/mol

* For research use only. Not for human or veterinary use.

2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride - 4089-57-0

Specification

CAS No. 4089-57-0
Molecular Formula C5F10O4S
Molecular Weight 346.1 g/mol
IUPAC Name 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride
Standard InChI InChI=1S/C5F10O4S/c6-1(16)2(7,3(8,9)10)19-4(11,12)5(13,14)20(15,17)18
Standard InChI Key JJMSFRPBSYTEIN-UHFFFAOYSA-N
SMILES C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F
Canonical SMILES C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride is a complex fluorinated organic compound with multiple synonyms in chemical literature. The compound is systematically identified through various chemical registries and nomenclature systems. Its primary identification is through its CAS Registry Number 4089-57-0, which serves as a unique identifier in chemical databases and literature . The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic way to understand its structure: 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride. Alternative names include Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- and Propionyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]- .

Molecular Structure and Representation

The molecular structure of this compound features a complex arrangement of carbon, fluorine, oxygen, and sulfur atoms. Its molecular formula is C5F10O4S, indicating the presence of 5 carbon atoms, 10 fluorine atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is approximately 346.10 g/mol, which reflects its relatively large size for a non-polymeric fluorinated compound. The structure can be represented in various formats to facilitate computational analysis and database searching:

The InChI (International Chemical Identifier) representation is:
InChI=1S/C5F10O4S/c6-1(16)2(7,3(8,9)10)19-4(11,12)5(13,14)20(15,17)18

The corresponding InChI Key is:
JJMSFRPBSYTEIN-UHFFFAOYSA-N

For computational chemistry applications, the SMILES notation provides a linear representation:
O=C(F)C(F)(OC(F)(F)C(F)(F)S(=O)(=O)F)C(F)(F)F

Alternatively, the canonical SMILES notation is:
C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F

Physical and Chemical Properties

Basic Physical Properties

Based on available data, the compound has a boiling point range of approximately 138.5-141°C, which is relatively high for a molecule of this size and reflects the strong intermolecular forces present due to its polar nature . This property is particularly important for applications requiring thermal processing or use in high-temperature environments. The predicted density of similar fluorinated compounds is approximately 1.835±0.06 g/cm³, which is substantially higher than most non-fluorinated organic compounds, reflecting the high atomic weight of fluorine atoms and their compact arrangement in the molecular structure .

Chemical Reactivity and Stability

The chemical reactivity of this fluorinated compound is largely influenced by the presence of multiple functional groups, including the fluorosulfonyl group and the acyl fluoride moiety. These functional groups contribute to its potential as a reactive intermediate in organic synthesis applications. The compound exhibits significant polarity due to the electron-withdrawing effects of the multiple fluorine atoms, which affects its solubility and interactions with other chemical species .

One of the most notable characteristics of this compound is its exceptional thermal stability, which is a direct result of the strength of carbon-fluorine bonds. This property makes it suitable for applications in high-temperature environments where conventional organic compounds would rapidly degrade . Despite its stability, the compound contains reactive functional groups that can participate in various chemical transformations, making it valuable in synthetic chemistry applications.

The fluorosulfonyl group (−SO₂F) is particularly reactive and can participate in nucleophilic substitution reactions, while the acyl fluoride moiety (−C(O)F) is susceptible to hydrolysis and can react with nucleophiles such as alcohols and amines to form derivatives with modified properties. These reactive sites make the compound versatile as a synthetic building block for more complex fluorinated structures.

Applications in Research and Industry

Fluoropolymer Production

One of the primary applications of 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride is in the synthesis of advanced fluoropolymers. The compound serves as a valuable precursor in the production of fluorinated polymers with exceptional properties. Fluoropolymers derived from such precursors have gained significant attention in materials science due to their outstanding chemical resistance, thermal stability, and unique surface properties.

The incorporation of this compound into polymer structures enhances several key properties that make the resulting materials suitable for applications in harsh environments. These fluoropolymers demonstrate excellent resistance to chemical degradation, making them ideal for applications involving exposure to corrosive substances or aggressive solvents. Their high thermal stability allows them to maintain structural integrity and performance characteristics at elevated temperatures where conventional polymers would fail.

Table 1 below summarizes the key properties of fluoropolymers derived from tetrafluoro compounds like the one under discussion:

PropertyValueApplication Significance
Chemical ResistanceExcellentSuitable for corrosive environments
Thermal StabilityHighRetains properties at elevated temperatures
Electrical InsulationSuperiorEffective in electrical applications
Surface EnergyLowProvides non-stick properties

These properties make fluoropolymers derived from this compound particularly valuable in industries requiring materials that can withstand extreme conditions, including aerospace, automotive, chemical processing, and electronics manufacturing. The low surface energy is especially beneficial for applications requiring non-stick or low-friction surfaces, such as in cooking utensils, industrial equipment linings, and medical devices.

Electrochemical Applications

Recent research has identified significant potential for 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride in electrochemical applications, particularly in the development of advanced battery technologies. The compound has been investigated for its utility in creating non-flammable electrolytes for lithium-ion batteries, addressing one of the critical safety concerns in current battery technology.

The high degree of fluorination in this compound contributes to its ability to form stable electrolyte systems with enhanced ionic conductivity. This property is crucial for improving both the safety and performance profiles of battery systems. Research indicates that highly fluorinated compounds can significantly reduce the flammability of electrolytes while maintaining or even improving their electrochemical performance.

Studies have shown that diluents with extensive fluorination, such as this compound, can lead to improved miscibility and stability in concentrated electrolyte solutions. This characteristic is particularly valuable for developing safer and more efficient battery technologies for applications ranging from consumer electronics to electric vehicles and grid-scale energy storage.

The compound's unique chemical structure, featuring multiple fluorine atoms and a sulfonyl group, enables it to interact effectively with lithium ions while maintaining chemical stability in the highly reactive environment of a battery cell. This combination of properties makes it a promising component for next-generation energy storage technologies where safety, longevity, and performance are paramount considerations.

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